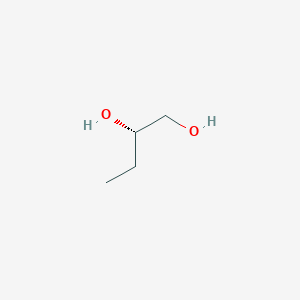
(S)-1,2-丁二醇
概述
描述
Synthesis Analysis
Biotechnological production of butanediol derivatives, including 2,3-butanediol, through the fermentation of biomass and wastes presents a sustainable alternative to traditional chemical synthesis methods. This approach is driven by the scarcity of fossil fuels and the environmental impact of their extraction and use. The synthesis involves the use of genetically modified microorganisms to convert renewable resources into butanediol under specific operating conditions (Celińska & Grajek, 2009). Another innovative method includes the engineering of Escherichia coli to directly produce 1,4-butanediol from carbohydrate feedstocks, demonstrating a biocatalytic route from renewable resources (Yim et al., 2011).
Molecular Structure Analysis
The molecular structure of butanediol derivatives has been a subject of study to understand its physicochemical properties and reactivity. A notable investigation into 1,4-butanediol revealed its ability to act as a reducing agent in hydrogen-transfer reactions, showcasing its unique chemical behavior due to its internal structure (Maytum et al., 2010). The structure of 2,3-butanediol and its derivatives has been further elucidated through various analytical techniques, providing insights into its reactivity and potential applications (Fuqiang et al., 2012).
Chemical Reactions and Properties
Butanediol derivatives undergo a variety of chemical reactions, highlighting their versatility in chemical synthesis and industrial applications. For instance, 1,4-butanediol has been used as a reducing agent in transfer hydrogenation reactions, demonstrating its utility in organic synthesis (Maytum et al., 2010). Additionally, the catalytic conversion of 2,3-butanediol to butenes has been studied to understand the mechanistic pathways and improve the efficiency of this process (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of butanediol derivatives, such as solubility, boiling point, and reactivity, are crucial for their industrial applications. Research into the renewable production of gasoline, solvents, and fuel additives from 2,3-butanediol highlights the compound's physical properties that make it suitable for use as a sustainable gasoline blending component and industrial solvent (Harvey et al., 2016).
Chemical Properties Analysis
The chemical properties of butanediol derivatives, such as reactivity with other compounds and potential for conversion into other valuable chemicals, are of significant interest. The synthesis and properties of monodisperse hydroxy-terminated oligomers from 1,4-butanediol demonstrate the compound's utility in polymer synthesis, indicating its versatile chemical properties (Fu et al., 1985).
科学研究应用
生物合成二醇的下游加工:Xiu 和 Zeng(2008 年)在“应用微生物学与生物技术”中发表的研究讨论了从发酵液中分离 1,3-丙二醇和 2,3-丁二醇等二醇的方法。这些方法包括蒸发、蒸馏、膜过滤等,对于二醇的微生物生产至关重要,包括 (S)-1,2-丁二醇,重点是产量、纯度和能耗 (Xiu 和 Zeng,2008 年)。
职业和环境健康中的生物监测:Scheepers 和 Heussen(2005 年)在“生物标记物”中提到使用质谱法表征化学物质(如 1,2-环氧 3,4-丁二醇)与蛋白质的加合物。这表明 (S)-1,2-丁二醇在生物监测和健康风险评估中的重要性 (Scheepers 和 Heussen,2005 年)。
2,3-丁二醇的微生物生产:Ji、Huang 和 Ouyang(2011 年)在“生物技术进展”中探讨了 2,3-丁二醇的微生物生产策略,包括菌株改良和工艺开发。这与 (S)-1,2-丁二醇有关,因为它突出了相似二醇的生物途径和工业应用 (Ji、Huang 和 Ouyang,2011 年)。
提高酵母中 2,3-丁二醇的产量:Kim 和 Hahn(2015 年)在“代谢工程”中讨论了酿酒酵母的代谢工程,以提高 2,3-丁二醇的产量。这项研究证明了通过遗传和代谢修饰提高二醇(如 (S)-1,2-丁二醇)产量的潜力 (Kim 和 Hahn,2015 年)。
2,3-丁二醇的生物合成和应用:Syu(2001 年)在“应用微生物学与生物技术”中回顾了与 (S)-1,2-丁二醇相似的二醇 2,3-丁二醇的微生物形成和发酵条件。它还讨论了 2,3-丁二醇的生物途径和工业应用 (Syu,2001 年)。
微生物 2,3-丁二醇生产的最新进展:Yang 和 Zhang(2019 年)在“生物技术进展”中重点介绍了 2,3-丁二醇的生物技术生产,包括代谢工程和工艺优化策略。这与理解二醇生产的更广泛范围有关,包括 (S)-1,2-丁二醇 (Yang 和 Zhang,2019 年)。
安全和危害
“(S)-1,2-Butanediol” can cause serious eye irritation (Hazard Statements H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
(2S)-butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Butanediol | |
CAS RN |
73522-17-5 | |
| Record name | (S)-1,2-Butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (S)-1,2-Butanediol be produced through enzymatic means, and what are the advantages of such a method?
A: Yes, (S)-1,2-Butanediol can be produced through enzymatic stereoinversion. The research by Matsuyama et al. [] demonstrated that Candida parapsilosis IFO 0708 can effectively convert racemic 1,2-Butanediol to predominantly (S)-1,2-Butanediol. This method offers several advantages:
Q2: What enzymes exhibit selectivity for specific stereoisomers of 1,2-Butanediol and similar compounds?
A: The study by Stein et al. [] highlighted the stereoselectivity of galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D. This enzyme showed a preference for the (S)-enantiomer of 1,2-Butanediol during oxidation, leaving the (R)-enantiomer unreacted. This selectivity was also observed with other aliphatic diols, indicating the enzyme's potential for producing optically pure building blocks for chemical synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

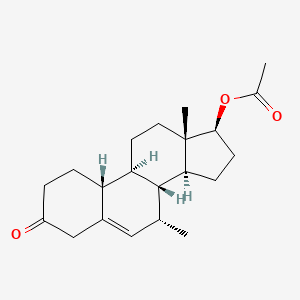
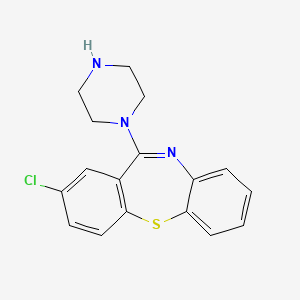
![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol](/img/structure/B1233096.png)
![(3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S)-6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1233097.png)

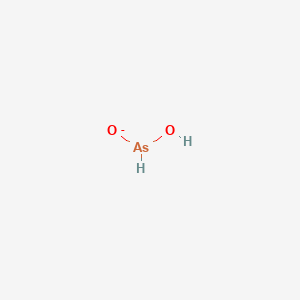
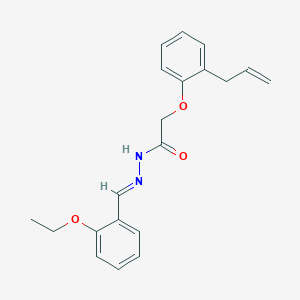
![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)
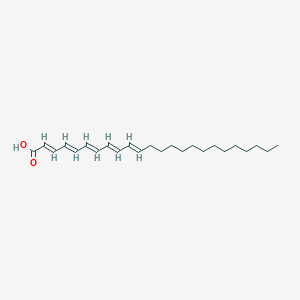
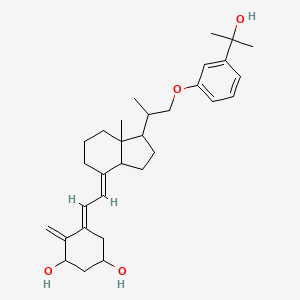
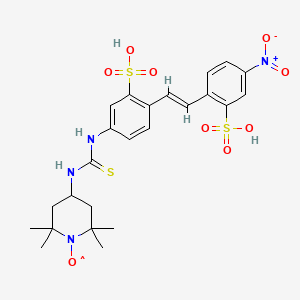
![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)

